molecular formula C19H24N2O B5099128 N-[1-(propan-2-yl)piperidin-4-yl]naphthalene-1-carboxamide

N-[1-(propan-2-yl)piperidin-4-yl]naphthalene-1-carboxamide

Cat. No.: B5099128
M. Wt: 296.4 g/mol
InChI Key: CTIQYVJHLPZUTE-UHFFFAOYSA-N
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Description

N-[1-(propan-2-yl)piperidin-4-yl]naphthalene-1-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a piperidine ring substituted with a propan-2-yl group and a naphthalene ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propan-2-yl)piperidin-4-yl]naphthalene-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(propan-2-yl)piperidin-4-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(propan-2-yl)piperidin-4-yl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(propan-2-yl)piperidin-4-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(propan-2-yl)piperidin-4-yl]naphthalene-1-carboxamide is unique due to its specific combination of a piperidine ring with a propan-2-yl group and a naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(1-propan-2-ylpiperidin-4-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-14(2)21-12-10-16(11-13-21)20-19(22)18-9-5-7-15-6-3-4-8-17(15)18/h3-9,14,16H,10-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIQYVJHLPZUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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